4,4'-Benzylidenebis[N,N-diethylaniline
Overview
Description
4,4’-Benzylidenebis[N,N-diethylaniline] is an organic compound with the molecular formula C27H34N2 and a molecular weight of 386.6 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two diethylamino groups attached to a benzylidene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Benzylidenebis[N,N-diethylaniline] typically involves the condensation of benzaldehyde with N,N-diethylaniline under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage .
Industrial Production Methods: In industrial settings, the production of 4,4’-Benzylidenebis[N,N-diethylaniline] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Benzylidenebis[N,N-diethylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The diethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted diethylamino derivatives.
Scientific Research Applications
4,4’-Benzylidenebis[N,N-diethylaniline] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Benzylidenebis[N,N-diethylaniline] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)stilbene: Contains a stilbene core instead of a benzylidene core.
Uniqueness: 4,4’-Benzylidenebis[N,N-diethylaniline] is unique due to its specific benzylidene core and diethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[[4-(diethylamino)phenyl]-phenylmethyl]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21,27H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXRPCJUPPBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016399 | |
Record name | Leucobrilliant green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-90-6 | |
Record name | Leucobrilliant green | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucobrilliant green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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